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Compound of Interest
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Cat. No.: B606551 Get Quote

A comparative analysis of two potent small molecules targeting the Heat Shock Factor 1

(HSF1) pathway reveals the evolution of a chemical probe into a clinical candidate. This guide

synthesizes preclinical data for CCT251236, a notable chemical probe, and its optimized

successor, CCT361814 (NXP800), a clinical-stage investigational drug. The data underscores

the successful multiparameter optimization strategy that led to the development of NXP800 as

a promising agent for cancers dependent on the HSF1 pathway, particularly certain types of

ovarian and endometrial cancers.

CCT251236 was initially identified through a phenotypic screen as a potent inhibitor of the

HSF1 stress pathway.[1][2] While it demonstrated significant in vitro activity and in vivo efficacy,

further development was necessary to optimize its pharmaceutical properties.[1][3] CCT361814

(NXP800) emerged from this optimization process as a first-in-class, orally bioavailable HSF1

pathway inhibitor with an improved preclinical profile.[4][5][6] NXP800 is now in Phase 1 clinical

trials.[4][7]

The mechanism of action for this class of compounds is novel. Instead of directly targeting the

HSF1 transcription factor, which is considered challenging to drug, NXP800 acts indirectly.[8] It

activates the GCN2 kinase, which in turn initiates the integrated stress response (ISR).[9][10]

This chronic activation of the ISR is cytotoxic to cancer cells that are highly dependent on the

HSF1 pathway for survival, a vulnerability particularly seen in tumors with ARID1a mutations.[4]

[11][12]
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The following tables summarize the key preclinical data for CCT251236 and CCT361814

(NXP800), highlighting the improvements achieved through medicinal chemistry optimization.

Table 1: In Vitro Potency

Compound
Target
Pathway

Cell Line Assay IC50 / GI50

CCT251236
HSF1 Pathway

Inhibition
SK-OV-3

HSP72 Induction

Inhibition
19 nM[13]

Antiproliferative

Activity
SK-OV-3 Growth Inhibition

2.2 nM (free

GI50: 1.1 nM)

[13]

CCT361814

(NXP800)

HSF1 Pathway

Inhibition
SK-OV-3

HSP72 Induction

Inhibition

Data not

explicitly

provided, but

described as

potent.

Antiproliferative

Activity

Ovarian Cancer

Cell Panel
Growth Inhibition

pGI50 > 7.3

(more potent

than carboplatin)

[14]

Table 2: In Vivo Efficacy in Ovarian Cancer Xenograft Models
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Compound Mouse Model Dosing Outcome

CCT251236

SK-OV-3 Human

Ovarian Carcinoma

Xenograft

20 mg/kg, oral

administration for 33

days

70% Tumor Growth

Inhibition (%TGI)[13]

CCT361814

(NXP800)

Human Ovarian

Adenocarcinoma

Xenograft

Oral administration

(dose not specified)

Tumor regression[5]

[14]

ARID1a-mutated

Gastric Carcinoma

Xenograft (SNU-1)

Oral administration for

28 days

Tumor regression and

substantial tumor

growth inhibition[15]

Table 3: Pharmacokinetic Parameters

Compound Species Key Parameters

CCT251236 Mouse
Low total blood clearance and

moderate oral bioavailability.[3]

CCT361814 (NXP800) Mouse, Rat, Dog

Good pharmacokinetic

properties, including oral

bioavailability.[4][16] Optimized

to reduce P-glycoprotein efflux.

[5][14]

Experimental Protocols
HSP72 Induction Inhibition Assay: As described in the literature, SK-OV-3 cells were pre-

treated with the test compound for a specified period (e.g., 1 hour) before the addition of an

HSP90 inhibitor like 17-AAG (250 nM) to induce HSP72 expression.[1][3] After a further

incubation period (e.g., 18 hours), the levels of HSP72 were quantified using a cell-based

ELISA. The IC50 value was determined as the concentration of the compound that inhibited the

HSP72 signal by 50% compared to the 17-AAG induced control.[3]

Cellular Growth Inhibition Assay: The antiproliferative activity of the compounds was assessed

using assays such as the CellTiter-Blue assay.[5] Cancer cells were treated with a range of
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compound concentrations for a period of 96 hours.[1][5] The cell viability was then measured

and compared to a vehicle-treated control to determine the GI50 value, which is the

concentration of the compound that causes a 50% reduction in cell growth.[5]

In Vivo Xenograft Studies: Human cancer cell lines, such as SK-OV-3 or SNU-1, were

implanted into immunocompromised mice.[13][15] Once tumors reached a palpable size, the

mice were randomized into vehicle control and treatment groups. The compounds were

administered orally at specified doses and schedules.[13][15] Tumor volumes were measured

regularly over the course of the study to determine the extent of tumor growth inhibition or

regression.[15]

Visualizing the Pathway and Process
To better understand the underlying mechanisms and the progression from a chemical probe to

a clinical candidate, the following diagrams are provided.
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Caption: Mechanism of action for NXP800 in HSF1 pathway inhibition.
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Caption: Development workflow from CCT251236 to NXP800.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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